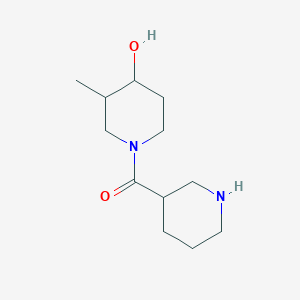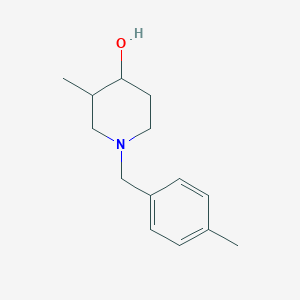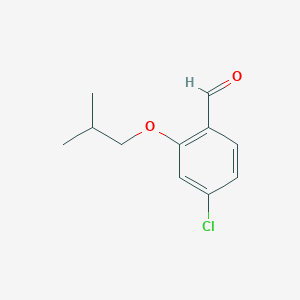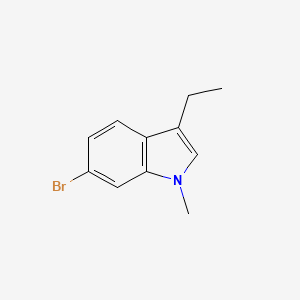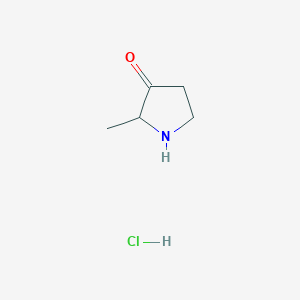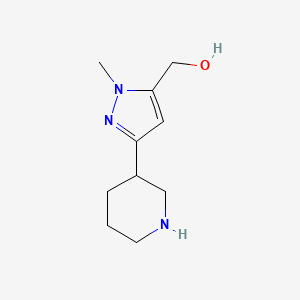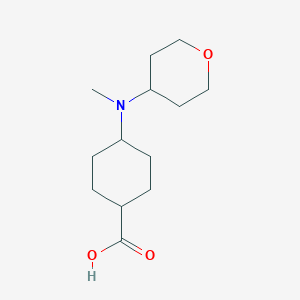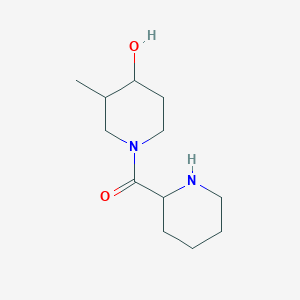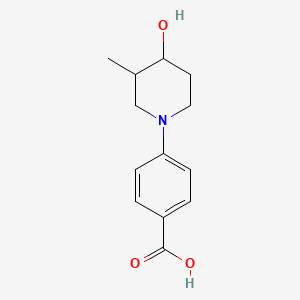![molecular formula C14H21NO B1475438 (1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine CAS No. 1602568-60-4](/img/structure/B1475438.png)
(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine
Descripción general
Descripción
“(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine” is a chemical compound with the molecular formula C14H21NO. It’s available for purchase from several chemical suppliers .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 219.32 g/mol. No other physical or chemical properties were found in the search results .Aplicaciones Científicas De Investigación
(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine has been found to possess a wide range of biological and physiological effects, making it an attractive compound for further research. This compound has been studied for its potential applications in the fields of neuroscience, cancer research, and drug development. This compound has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This compound has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of several types of cancer cells. Additionally, this compound has been studied as a potential drug development compound, as it has been found to possess a wide range of biological activities.
Mecanismo De Acción
(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine has been found to interact with several different biological targets, including G-protein coupled receptors, ion channels, and transporters. This compound has been found to interact with the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. This compound has also been found to interact with the glutamate NMDA receptor, which is involved in memory, learning, and other cognitive functions. Additionally, this compound has been found to interact with the dopamine D2 receptor, which is involved in reward-related behavior and motor control.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to possess neuroprotective effects, as it has been found to reduce the toxicity of neurotoxins in animal models. This compound has also been found to have anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, this compound has been found to possess antidepressant and anxiolytic effects, as it has been found to reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments include its wide range of biological activities, its high purity, and its low cost. Additionally, this compound is easy to synthesize, which makes it a convenient compound for lab experiments. The main limitation of using this compound in lab experiments is that its effects may be different in humans than in animal models. Therefore, further research is needed to determine the effects of this compound in humans.
Direcciones Futuras
The potential future directions for (1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine research include the development of new synthesis methods, the exploration of its potential applications in drug development, and the further study of its biochemical and physiological effects. Additionally, further research is needed to determine the effects of this compound on the central nervous system and its potential uses in the treatment of neurodegenerative diseases. Lastly, further research is needed to determine the effects of this compound on cancer cells and its potential applications in cancer research.
Propiedades
IUPAC Name |
1-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(13-6-7-13)15-9-8-12-4-3-5-14(10-12)16-2/h3-5,10-11,13,15H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNJNALOOFFUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



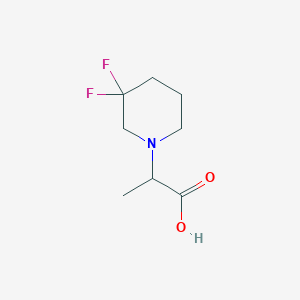
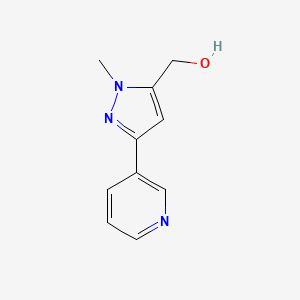
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)

